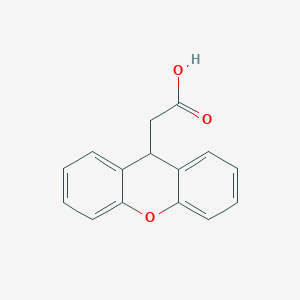

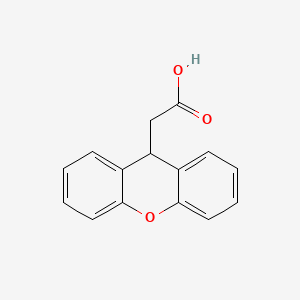

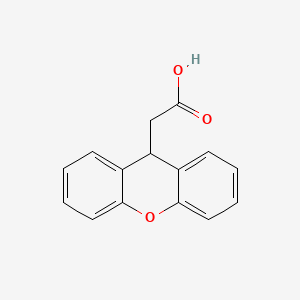

9H-xanthen-9-ylacetic acid

Description

Properties

IUPAC Name |

2-(9H-xanthen-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWAHPQXFIMEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356828 | |

| Record name | 9H-xanthen-9-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-58-9 | |

| Record name | 9H-xanthen-9-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 9H-xanthen-9-ylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9H-xanthen-9-ylacetic acid, a xanthene derivative of interest in medicinal chemistry. This document details a plausible synthetic route, outlines expected analytical data for characterization, and explores potential biological relevance through associated signaling pathways.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 1217-58-9 | [1][2] |

| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |

| Molecular Weight | 240.25 g/mol | [1][2] |

| Synonyms | 2-(9H-xanthen-9-yl)acetic acid | [2] |

Synthesis Protocol: Malonic Ester Synthesis Route

A robust and high-yield synthetic strategy for this compound involves the malonic ester synthesis, a classic method for the preparation of substituted carboxylic acids.[3][4][5] This multi-step process begins with the alkylation of diethyl malonate with a suitable xanthene precursor, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of 9-Bromoxanthene (Starting Material)

A common precursor for this synthesis is 9-bromoxanthene, which can be prepared from xanthone via reduction to xanthene, followed by bromination.

Step 2: Alkylation of Diethyl Malonate with 9-Bromoxanthene

This step forms the core carbon-carbon bond of the target molecule.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

9-Bromoxanthene

-

Reflux condenser

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol to prepare a solution of sodium diethyl malonate.

-

To this solution, add diethyl malonate dropwise with stirring.

-

Slowly add a solution of 9-bromoxanthene in anhydrous ethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product, diethyl 2-(9H-xanthen-9-yl)malonate, with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

The final step involves the conversion of the diester to the target carboxylic acid.

Materials:

-

Crude diethyl 2-(9H-xanthen-9-yl)malonate

-

Aqueous solution of a strong base (e.g., potassium hydroxide)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Heating mantle

Procedure:

-

Dissolve the crude diethyl 2-(9H-xanthen-9-yl)malonate in ethanol in a round-bottom flask.

-

Add an aqueous solution of potassium hydroxide and heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester groups.

-

After hydrolysis is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Gently heat the acidified solution to induce decarboxylation, which will be evident by the evolution of carbon dioxide gas.

-

Continue heating until gas evolution ceases.

-

Cool the mixture, which should result in the precipitation of this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), methine proton at the 9-position (singlet or triplet, depending on coupling), methylene protons of the acetic acid moiety (doublet or singlet), and a carboxylic acid proton (broad singlet, downfield). |

| ¹³C NMR | Aromatic carbons (~115-155 ppm), methine carbon at the 9-position, methylene carbon of the acetic acid moiety, and a carboxylic acid carbonyl carbon (~170-185 ppm).[6] |

| FTIR (cm⁻¹) | O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), C-O stretch of the ether linkage and carboxylic acid, and aromatic C-H and C=C stretches.[7][8][9] |

| Mass Spec (m/z) | Molecular ion peak (M⁺) at approximately 240.08, with characteristic fragmentation patterns. |

Experimental Workflow and Synthesis Diagram

The overall synthetic pathway can be visualized as a multi-step process, starting from the commercially available diethyl malonate.

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is not extensively documented, derivatives of the structurally similar 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK).[10][11][12] AMPK is a crucial regulator of cellular energy homeostasis and is a therapeutic target for metabolic diseases such as type 2 diabetes.[10][13] The activation of AMPK by these xanthene derivatives has been shown to be dependent on the upstream kinase LKB1.[10][12]

The LKB1-AMPK signaling pathway plays a central role in cellular metabolism. Under conditions of low cellular energy (high AMP:ATP ratio), LKB1 phosphorylates and activates AMPK.[10][14] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.

Caption: The LKB1-AMPK signaling pathway, a potential target for xanthene derivatives.

References

- 1. library2.smu.ca [library2.smu.ca]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 9H-Xanthen-9-ylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-xanthen-9-ylacetic acid is a heterocyclic organic compound built upon the xanthene scaffold. The xanthene nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance through associated signaling pathways.

Physicochemical Data

| Property | Value | Source |

| Chemical Structure |  | PubChem |

| Molecular Formula | C₁₅H₁₂O₃ | [3][4] |

| Molecular Weight | 240.25 g/mol | [3][4] |

| CAS Number | 1217-58-9 | [3] |

| IUPAC Name | 2-(9H-xanthen-9-yl)acetic acid | [5] |

| Computed LogP | 2.7 | [5] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | [5] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These are generalized protocols for organic acids and can be specifically adapted for the target compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube, typically to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

-

The measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[6][7]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the acidity of a compound. Potentiometric titration is a precise method for its determination.[8][9]

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Analytical balance

Procedure:

-

An accurately weighed sample of this compound is dissolved in a known volume of deionized water. A co-solvent such as ethanol or DMSO may be used if the compound has low aqueous solubility.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point (the point of inflection in the titration curve).

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of xanthene derivatives has shown significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][10] Notably, derivatives of the closely related 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK).[2]

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. The LKB1 (Liver Kinase B1) is a primary upstream kinase that phosphorylates and activates AMPK in response to cellular stress, such as a high AMP/ATP ratio.[10][11] Activation of the LKB1-AMPK pathway has therapeutic implications for metabolic diseases, including type 2 diabetes and cancer.[1][11]

Below is a diagram illustrating the LKB1-AMPK signaling pathway, a potential target for compounds based on the xanthene scaffold.

Caption: The LKB1-AMPK signaling pathway, a key regulator of cellular metabolism.

Synthetic Workflow

A general synthetic route to 9H-xanthene-9-carboxylic acid, a precursor to this compound, often starts from xanthone. The following diagram outlines a conceptual workflow for the synthesis of xanthene derivatives.

Caption: A generalized synthetic workflow for the preparation of this compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. web.williams.edu [web.williams.edu]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]

- 11. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 9H-Xanthen-9-ylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-xanthen-9-ylacetic acid (CAS No. 1217-58-9). The information enclosed is intended to support research, development, and quality control activities by providing detailed spectroscopic data, experimental methodologies, and a logical workflow for the structural characterization of this compound.

Compound Information

| Property | Value |

| IUPAC Name | 2-(9H-xanthen-9-yl)acetic acid |

| CAS Number | 1217-58-9 |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Chemical Structure |  |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5-12.0 | Singlet (broad) | 1H | -COOH |

| ~7.30-7.40 | Multiplet | 4H | Aromatic CH |

| ~7.10-7.20 | Multiplet | 4H | Aromatic CH |

| ~4.50 | Triplet | 1H | CH (position 9) |

| ~2.80 | Doublet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~176.0 | C=O (acid) |

| ~150.0 | Aromatic C-O |

| ~130.0 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~125.0 | Aromatic C (quaternary) |

| ~123.0 | Aromatic CH |

| ~117.0 | Aromatic CH |

| ~45.0 | CH (position 9) |

| ~40.0 | -CH₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1430 | Medium | O-H bend (in-plane) |

| ~1250 | Strong | C-O stretch (ether and acid) |

| ~920 | Medium, Broad | O-H bend (out-of-plane dimer) |

| 750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to the following fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Proposed Fragment |

| 240 | [M]⁺ (Molecular Ion) |

| 181 | [M - COOH - H]⁺ (Loss of carboxyl group and a hydrogen) |

| 182 | [M - COOH]⁺ (Loss of carboxyl group) |

| 152 | [C₁₂H₈]⁺ (Biphenylene radical cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer. Proton decoupling is typically used. A 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source. The sample is heated to induce vaporization.

-

Gas Chromatography (GC-MS): The sample, dissolved in a volatile solvent, is injected into the GC. The compound is separated on the column and then introduced into the mass spectrometer.

Data Acquisition:

-

The vaporized sample is bombarded with a beam of electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization and structural confirmation of this compound.

The Xanthone Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones, a class of oxygenated heterocyclic compounds, are characterized by a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one).[1] First isolated in the 19th century, these natural products have emerged from relative obscurity to become a significant area of interest in pharmacology and medicinal chemistry.[1][2] Their "privileged structure" allows them to interact with a wide array of biological targets, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][3][4] This technical guide provides a comprehensive overview of the discovery and history of xanthone-based compounds, detailed experimental protocols for their isolation and synthesis, quantitative data on their biological activities, and a visualization of their key signaling pathways.

A Journey Through Time: The Discovery and History of Xanthones

The story of xanthones begins in 1821 with the isolation of the first natural xanthone, gentisin (1,7-dihydroxy-3-methoxyxanthone), from the roots of the gentian plant, Gentiana lutea.[1][2] The term "xanthone" itself, derived from the Greek word "xanthos" for yellow, was coined in 1961 by J.C. Roberts, reflecting the typical coloration of these compounds.[1]

For over a century, the study of xanthones remained a niche area of natural product chemistry. A significant milestone was the introduction of xanthone as an insecticide in 1939.[5] However, it was the discovery of the diverse biological activities of xanthone derivatives in the latter half of the 20th century that truly catalyzed research in this field. A pivotal moment was the isolation of α-mangostin from the pericarp of the mangosteen fruit (Garcinia mangostana), a compound that has since become one of the most extensively studied xanthones due to its potent pharmacological properties.[6][7]

The exploration of microbial sources also proved fruitful, with the first prenylated xanthone derivative, tajixanthone , isolated from the fungus Aspergillus stellatus in 1970.[2] Since these initial discoveries, over 200 natural xanthones have been identified from a wide range of terrestrial and marine plants, fungi, and lichens.[5][8] The families Clusiaceae, Gentianaceae, and Hypericaceae are particularly rich sources of these compounds.[6]

Biosynthesis: Nature's elegant construction of the Xanthone Scaffold

In nature, the xanthone core is primarily assembled through two main biosynthetic pathways that converge on a key benzophenone intermediate:

-

The Shikimate and Acetate Pathway (Higher Plants): This pathway begins with precursors from the shikimate and acetate (polyketide) pathways.[6][9] In a series of enzymatic reactions, these precursors are converted to a central intermediate, 2,3′,4,6-tetrahydroxybenzophenone.[9][10] This intermediate then undergoes regioselective oxidative intramolecular coupling to form the core xanthone structure.[9][10]

-

The Polyketide Pathway (Fungi and Lichens): In contrast to plants, the xanthone scaffold in fungi and lichens is derived entirely from the polyketide pathway.[6]

The diversity of naturally occurring xanthones arises from subsequent modifications to the core structure, including hydroxylation, methylation, prenylation, and glycosylation.

Data Presentation: Biological Activities of Xanthone-Based Compounds

The pharmacological potential of xanthones is vast. To provide a clear and comparative overview, the following tables summarize key quantitative data for two historically and medicinally significant xanthones: gentisin and α-mangostin.

Table 1: Anticancer Activity of α-Mangostin (IC50 Values)

| Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference(s) |

| MCF-7 | Breast Cancer | 4.43 | [3] |

| MDA-MB-231 | Breast Cancer | 3.59 | [3] |

| T47D | Breast Cancer | 7.5 | [11] |

| LNCaP | Prostate Cancer | 5.9 - 22.5 | [6] |

| 22Rv1 | Prostate Cancer | 5.9 - 22.5 | [6] |

| DU145 | Prostate Cancer | 5.9 - 22.5 | [6] |

| PC3 | Prostate Cancer | 5.9 - 22.5 | [6] |

| HL-60 | Leukemia | 1.12 (µg/ml) | [12] |

| K-562 | Leukemia | 7.21 (µg/ml) | [12] |

| HSC-2 | Oral Squamous Carcinoma | 8 - 10 | [5] |

| HSC-3 | Oral Squamous Carcinoma | 8 - 10 | [5] |

| HSC-4 | Oral Squamous Carcinoma | 8 - 10 | [5] |

Table 2: Spectroscopic Data for α-Mangostin

| Technique | Key Signals/Values | Reference(s) |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 13.78 (1H, s, OH), 6.81 (1H, s), 6.38 (1H, s), 5.27 (2H, m), 4.13 (2H, d, J = 6.4 Hz), 3.79 (3H, s, OCH₃), 3.35 (2H, d, J = 7.2 Hz), 1.80 (3H, s), 1.78 (3H, s), 1.65 (6H, s) | [13] |

| ¹³C-NMR (CDCl₃, 75 MHz) | δ 182.8, 162.9, 161.7, 157.3, 156.2, 155.7, 144.4, 138.1, 131.4, 131.4, 124.7, 123.4, 112.0, 111.0, 103.6, 102.7, 93.1, 61.3, 26.8, 25.9, 25.9, 21.9, 18.3, 17.9 | [13] |

| ESI-MS | m/z: 409 [M], 411 [M + 2], 355 [M—C₄H₆] |

Experimental Protocols

This section provides detailed methodologies for the isolation of natural xanthones and the chemical synthesis of the xanthone core, reflecting both historical and contemporary practices.

Protocol 1: Ultrasound-Assisted Extraction and Purification of Gentisin from Gentiana lutea Roots

This protocol describes an efficient method for the extraction and isolation of gentisin.[10][14]

1. Sample Preparation:

- Air-dry the roots of Gentiana lutea at room temperature in a dark, well-ventilated area.

- Grind the dried roots into a fine powder using a laboratory mill.

2. Ultrasound-Assisted Extraction (UAE):

- Weigh 10 g of the powdered gentian root and place it in a suitable flask.

- Add 420 mL of 49% ethanol in water (v/v) to achieve a solid-to-solvent ratio of 1:42 (g/mL).[10]

- Place the flask in an ultrasonic water bath.

- Set the temperature to 80°C and sonicate for 31 minutes.[10]

- After extraction, filter the mixture through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to remove the ethanol. The resulting crude extract can be lyophilized for storage.

3. Purification by Column Chromatography:

- Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane and pack it into a glass column.

- Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate.

- Load the dried sample onto the top of the column.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.

- Monitor the collected fractions using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1 v/v) mobile phase, visualizing the spots under UV light (254 nm and 365 nm).[14]

- Combine the fractions containing pure gentisin.

- Evaporate the solvent from the pooled fractions to obtain the purified compound, which can be further purified by recrystallization from ethanol.

Protocol 2: Extraction and Purification of α-Mangostin from Garcinia mangostana Pericarp

This protocol details a two-stage method for purifying α-mangostin.[1][2]

1. Sequential Solvent Extraction:

- Dry the mangosteen pericarp at 60°C for 48 hours and grind it into a powder.[1]

- Perform a sequential extraction in a percolation system. First, wash the powder with deionized water to remove polar impurities, followed by a wash with hexane to remove nonpolar impurities.

- Extract the α-mangostin from the washed pericarp powder using acetonitrile.

- Evaporate the acetonitrile from the extract to yield a xanthone-rich fraction.

2. Preparative High-Performance Liquid Chromatography (HPLC) Purification:

- Dissolve the xanthone-rich fraction in the mobile phase to a concentration of 3 mg/mL.[2]

- Perform preparative HPLC using a C18 column.

- Use a mobile phase of 80% acetonitrile and 20% deionized water at a flow rate of 4 mL/min.[2]

- Maintain the column temperature at 35°C.[2]

- Monitor the eluent with a UV detector and collect the fraction corresponding to the α-mangostin peak.

- Evaporate the solvent from the collected fraction to obtain purified α-mangostin.

Protocol 3: Synthesis of the Xanthone Core via the Kostanecki Reaction (Eaton's Reagent Modification)

The Kostanecki reaction is a classical method for synthesizing xanthones. The use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) provides higher yields and milder reaction conditions compared to the original protocol.[15][16]

1. Reaction Setup:

- In a Schlenk tube under an argon atmosphere, combine the salicylic acid derivative (1.5 equivalents) and the phenol derivative (1.0 equivalent).[16]

- Add Eaton's reagent (7.7 wt. % P₂O₅ in CH₃SO₃H) to the mixture.

2. Reaction and Work-up:

- Heat the reaction mixture at an appropriate temperature (e.g., 80°C) and monitor the progress by TLC.

- Upon completion, cool the reaction to room temperature and carefully pour it into ice water.

- Collect the resulting precipitate by filtration.

- Wash the precipitate with a saturated sodium bicarbonate solution and then with water.

- Dry the crude product and purify it by column chromatography or recrystallization.

// Nodes

Start [label="Plant Material\n(e.g., Gentian Root, Mangosteen Pericarp)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Grinding [label="Drying and Grinding", fillcolor="#FBBC05", fontcolor="#202124"];

Extraction [label="Extraction\n(e.g., UAE, Maceration)", fillcolor="#FBBC05", fontcolor="#202124"];

Filtration [label="Filtration and Concentration", fillcolor="#FBBC05", fontcolor="#202124"];

Crude_Extract [label="Crude Extract", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Purification [label="Purification\n(Column Chromatography, Prep-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analysis [label="Analysis\n(TLC, HPLC, NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pure_Xanthone [label="Pure Xanthone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Start -> Grinding [color="#5F6368", arrowhead=normal];

Grinding -> Extraction [color="#5F6368", arrowhead=normal];

Extraction -> Filtration [color="#5F6368", arrowhead=normal];

Filtration -> Crude_Extract [color="#5F6368", arrowhead=normal];

Crude_Extract -> Purification [color="#5F6368", arrowhead=normal];

Purification -> Analysis [color="#5F6368", arrowhead=normal];

Analysis -> Pure_Xanthone [color="#5F6368", arrowhead=normal];

}

Signaling Pathways and Mechanisms of Action: The Case of α-Mangostin in Cancer

α-Mangostin exerts its potent anticancer effects by modulating several key signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[6][11][17][18]

-

PI3K/Akt Pathway: This is a crucial survival pathway that is often overactive in cancer. α-Mangostin has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pathway.[11][17][18] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax.[17][18]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is involved in cell proliferation. α-Mangostin can downregulate the phosphorylation of ERK1/2, leading to cell cycle arrest.[11]

-

ASK1/p38 Pathway: α-Mangostin can induce the production of Reactive Oxygen Species (ROS) within cancer cells.[17] This oxidative stress activates the Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the p38 MAPK pathway.[17] The activation of this pathway is a strong signal for the initiation of apoptosis.

The culmination of these effects is the activation of caspases, a family of proteases that execute the apoptotic program, leading to the dismantling of the cancer cell.

Conclusion and Future Perspectives

From the early discovery of gentisin to the extensive pharmacological profiling of α-mangostin and other derivatives, the field of xanthone research has undergone a remarkable transformation. The unique and versatile scaffold of xanthones provides a fertile ground for the discovery and development of new therapeutic agents. While significant progress has been made in understanding their biological activities and mechanisms of action, further research is needed to fully elucidate their therapeutic potential. The optimization of extraction and synthetic protocols, coupled with in-depth investigations into their structure-activity relationships and clinical trials, will be crucial in translating the promise of xanthone-based compounds into tangible clinical benefits. The historical journey and the robust scientific foundation of xanthones strongly suggest that these "yellow" compounds have a bright future in the landscape of modern drug discovery.

References

- 1. A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Mangostin Induces Apoptosis and Cell Cycle Arrest in Oral Squamous Cell Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. sigarra.up.pt [sigarra.up.pt]

- 16. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]

A Technical Guide to the Biological Activity Screening of 9H-xanthene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9H-xanthene scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its unique three-ring structure allows for diverse functionalization, leading to a wide array of pharmacological activities. While comprehensive biological screening data for the parent compound, 9H-xanthen-9-ylacetic acid, is not extensively available in the current scientific literature, a significant body of research exists on the biological activities of its derivatives. This technical guide provides an in-depth overview of the screening of these derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We present quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Data Presentation: Biological Activities of 9H-xanthene Derivatives

The following tables summarize the quantitative biological activity data for various derivatives of the 9H-xanthene scaffold. These tables are designed for easy comparison of the potency of different structural modifications.

Table 1: Anticancer Activity of 9H-xanthene Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 (Colon) | Cytotoxicity | 0.0096 | [1][2] |

| 9-Benzyl-9H-thioxanthen-9-ol | Hep G2 (Liver) | Cytotoxicity | 0.1613 | [1][2] |

| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical) | Cytotoxicity | 0.213 | [3] |

| 9-Phenyl-9H-xanthen-9-ol | Hep G2 (Liver) | Cytotoxicity | 0.4383 | [4] |

| 9-Phenyl-9H-xanthen-9-ol | Caco-2 (Colon) | Cytotoxicity | 0.0246 | [3] |

| 9-(2-Methoxyphenyl)-2,6,7-trihydroxyxanthen-3-one | HeLa (Cervical) | Antiproliferative | 22.3 | |

| 3,3,6,6-Tetramethyl-9-(4-chlorophenyl)-xanthen-1,8(2H)-dione | HeLa (Cervical) | Antiproliferative | - | [5] |

Table 2: Anti-inflammatory Activity of 9H-xanthene Derivatives

| Compound/Derivative | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| S-(9-phenyl-9H-thioxanthen-9-yl)-l-cysteine | COX-2 | Enzyme Inhibition | 0.00437 | 3.83 | [1][2] |

| Hermannol | 5-Lipoxygenase | Enzyme Inhibition | 0.67 mg/mL | - | [6] |

| Pyrazole-bearing methylamine derivative (5u) | COX-2 | Enzyme Inhibition | 1.79 | 74.92 | [7] |

| Pyrazole-bearing methylamine derivative (5s) | COX-2 | Enzyme Inhibition | 2.51 | 72.95 | [7] |

| Imidazoline-5-one derivative (22) | COX-2 | Enzyme Inhibition | 0.090 | - | [8] |

| Imidazoline-5-one derivative (23) | COX-2 | Enzyme Inhibition | 0.087 | - | [8] |

| Imidazoline-5-one derivative (24) | COX-2 | Enzyme Inhibition | 0.092 | - | [8] |

Table 3: Antimicrobial Activity of 9H-xanthene Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Xanthene sulfonamide derivative (3b) | Chromobacterium violaceum | Quorum Sensing Inhibition | >64 | [9] |

| Xanthene sulfonamide derivative (3c) | Chromobacterium violaceum | Quorum Sensing Inhibition | >64 | [9] |

| 9-Aryl-substituted-2,6,7-trihydroxyxanthen-3-one | Staphylococcus aureus | Broth Microdilution | - | |

| 9-Aryl-substituted-2,6,7-trihydroxyxanthen-3-one | Escherichia coli | Broth Microdilution | - | |

| Spiro[indoline-3,9-xanthene]trione derivative (4a-d) | Bacillus subtilis | Broth Microdilution | 32 | |

| Spiro[indoline-3,9-xanthene]trione derivative (4a-d) | Staphylococcus epidermidis | Broth Microdilution | 32 | |

| MI23 (xanthenodione) | Staphylococcus aureus (MRSA) | Broth Microdilution | 250 | [10] |

| MI24 (xanthenodione) | Staphylococcus aureus (MRSA) | Broth Microdilution | 250 | [10] |

Table 4: Antioxidant Activity of 9H-xanthene Derivatives

| Compound/Derivative | Assay | IC50 | Reference |

| 9-Phenyl-9H-xanthen-9-ol | DPPH Radical Scavenging | 15.44 nM | [1][2] |

| Hermannol | DPPH Radical Scavenging | 0.29 mg/mL | [6] |

| Xanthene derivative (7) | DPPH Radical Scavenging | 140.0 mg/mL | [11] |

| Xanthene derivative (9) | DPPH Radical Scavenging | 95.83 mg/mL | [11] |

| 2,2,5,5-Tetramethyl-9-(2,3-dihydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | DPPH Radical Scavenging | - | [12] |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are generalized and may require optimization based on the specific xanthene derivative and the experimental setup.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2, Caco-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microtiter plates

-

Test compounds (xanthene derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

-

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Celecoxib)

-

Stannous chloride solution (to stop the reaction)

-

Prostaglandin E2 (PGE2) ELISA kit

-

96-well plates

-

Incubator and microplate reader

-

-

Procedure:

-

In a reaction tube, prepare a mixture of the reaction buffer, heme, and COX-2 enzyme.

-

Add the test compound or positive control at various concentrations to the enzyme mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes at 37°C).

-

Stop the reaction by adding stannous chloride solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

The percentage of COX-2 inhibition is calculated relative to a control reaction without any inhibitor.

-

The IC50 value is determined from the dose-response curve.

-

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compounds dissolved in a suitable solvent (e.g., methanol)

-

Positive control (e.g., Ascorbic acid)

-

Methanol

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound solution to a specific volume of the DPPH solution.

-

Include a control well containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value is determined from the plot of scavenging activity against compound concentration.

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

-

-

Procedure:

-

Dispense the growth medium into all wells of a 96-well plate.

-

Prepare a serial two-fold dilution of the test compounds and positive control directly in the wells of the plate.

-

Prepare a standardized inoculum of the microorganism in the growth medium.

-

Inoculate each well with the microbial suspension. Include a growth control well (medium and inoculum) and a sterility control well (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Mandatory Visualizations

Signaling Pathways

The biological activities of 9H-xanthene derivatives are often attributed to their interaction with key cellular signaling pathways. Below are diagrams of two such pathways implicated in cancer and inflammation.

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and a target for anticancer xanthene derivatives.

Caption: The NF-κB signaling pathway, a central mediator of inflammation and a potential target for anti-inflammatory xanthene compounds.

Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of novel 9H-xanthene derivatives.

Caption: A generalized workflow for the screening and identification of lead 9H-xanthene derivatives.

Conclusion

The 9H-xanthene scaffold represents a versatile platform for the development of novel therapeutic agents. While the biological profile of this compound itself remains to be fully elucidated, the extensive research on its derivatives demonstrates significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. The data and protocols presented in this guide are intended to facilitate further research into this promising class of compounds, aiding in the design and screening of new derivatives with enhanced potency and selectivity. Future investigations should focus on establishing a more comprehensive structure-activity relationship for the 9H-xanthene core and exploring the in vivo efficacy of the most promising lead compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthene Derivatives Targeting Bacterial Efflux Pumps, Quorum-Sensing, and Biofilm Formation | MDPI [mdpi.com]

- 10. Two novel synthetic xanthenodiones as antimicrobial, anti-adhesive and antibiofilm compounds against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

- 12. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of 9H-Xanthene Derivatives on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro cytotoxic effects of 9H-xanthene derivatives against various cancer cell lines. While direct data on 9H-xanthen-9-ylacetic acid is limited in the reviewed literature, this document synthesizes available information on closely related xanthene and xanthone compounds, providing a valuable resource for researchers in oncology and medicinal chemistry. We will explore quantitative cytotoxicity data, detailed experimental methodologies, and the underlying signaling pathways involved in the anti-cancer activity of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic potential of various xanthene and xanthone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific chemical structure of the derivative and the cancer cell line being tested. Below is a summary of reported IC50 values for representative compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | 36 - 50 | [1] |

| MCF-7 (Breast) | 36 - 50 | [1] | |

| HeLa (Cervical) | 36 - 50 | [1] | |

| 1,3-dihydroxyxanthen-6-yl cinnamate | WiDr (Colon) | 39.57 | [2] |

| Dibenzoxanthenes (various) | HepG2 (Liver) | Strong growth inhibitory effects | [3] |

| Prenylated xanthone (from Garcinia mangostana) | U-87 (Glioblastoma) | 6.39 | [4] |

| SGC-7901 (Gastric) | 8.09 | [4] | |

| PC-3 (Prostate) | 6.21 | [4] | |

| H490 | 7.84 | [4] | |

| A549 (Lung) | 4.84 | [4] | |

| CNE-1 (Nasopharyngeal) | 3.35 | [4] | |

| CNE-2 (Nasopharyngeal) | 4.01 | [4] |

Experimental Protocols

The assessment of in vitro cytotoxicity is crucial for the preliminary screening of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

MTT Assay Protocol

This protocol outlines a standard procedure for evaluating the cytotoxicity of xanthene derivatives against adherent cancer cell lines.

1. Cell Seeding:

-

Harvest and count cancer cells from a culture in the logarithmic growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the xanthene derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

-

Carefully remove the MTT-containing medium from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

Proposed Signaling Pathway for Xanthene Derivative-Induced Apoptosis

Several studies suggest that xanthene derivatives exert their cytotoxic effects by inducing apoptosis, often through the intrinsic or mitochondrial pathway.[3] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

Caption: Proposed mitochondrial pathway of apoptosis induced by xanthene derivatives.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 9H-Xanthen-9-ylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into 9H-xanthen-9-ylacetic acid derivatives and related xanthene/xanthone compounds. It covers their synthesis, biological activities, and the underlying mechanisms of action, with a focus on their potential as anticancer and anti-inflammatory agents. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to the 9H-Xanthene Scaffold

The 9H-xanthene core is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile biological activities. The structural rigidity and the ability to introduce a variety of substituents at the C9 position and on the aromatic rings make it an attractive framework for the design of novel therapeutic agents. This compound and its derivatives have emerged as a promising class of compounds with a range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This guide summarizes the current state of research on these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A general and adaptable protocol for the synthesis of the parent acid is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

9H-Xanthen-9-one

-

Ethyl bromoacetate

-

Zinc dust, activated

-

Dry benzene and ether (anhydrous)

-

Hydrochloric acid (10%)

-

Sodium hydroxide solution

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Glacial acetic acid

-

Iodine (catalytic amount)

Procedure:

-

Preparation of Ethyl 9H-Xanthen-9-ylacetate (Reformatsky Reaction):

-

In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place activated zinc dust and a crystal of iodine in dry benzene.

-

Add a solution of 9H-xanthen-9-one and ethyl bromoacetate in dry benzene dropwise to the flask with stirring.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and decompose the organozinc complex by adding ice-cold 10% hydrochloric acid.

-

Separate the benzene layer, wash it with water, sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 9H-xanthen-9-ylacetate. Purify the product by column chromatography or recrystallization.

-

-

Hydrolysis to this compound:

-

Reflux the purified ethyl 9H-xanthen-9-ylacetate with an excess of alcoholic sodium hydroxide solution for 2-4 hours.

-

After the reaction is complete, distill off the alcohol.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or acetic acid) to obtain pure this compound.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Quantitative Data

This compound derivatives and related xanthone compounds have demonstrated significant potential in various therapeutic areas, particularly in oncology and inflammation. The following tables summarize the quantitative biological activity data for a selection of these derivatives.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Xanthene and Xanthone Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 | Colon Cancer | 0.0096 | [1][2] |

| 9-Benzyl-9H-thioxanthen-9-ol | Hep G2 | Liver Cancer | 0.1613 | [1][2] |

| 9-Phenyl-9H-xanthen-9-ol | Caco-2 | Colon Cancer | 0.0246 | [2] |

| Xanthone Derivative (unspecified) | MCF-7 | Breast Cancer | 6.02 - 7.82 | [3] |

| Thiazole-Xanthene Hybrid | A549 | Lung Cancer | 15.69 | [4] |

| Thiazole-Xanthene Hybrid | MCF-7 | Breast Cancer | 19.13 | [4] |

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Anti-inflammatory Activity

Table 2: In Vitro Anti-inflammatory Activity of Xanthene and Xanthone Derivatives

| Compound/Derivative | Assay | Target | IC50 (µM) | Reference |

| S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine | COX-2 Inhibition | COX-2 | 0.00437 | [1][2] |

| Cinnamic Acid-Xanthene Hybrid | Lipoxygenase Inhibition | LOX | Moderate Activity | [5] |

| Mangostin (Xanthone) | Nrf2 Activation | Nrf2 | - | [6][7] |

| Gamma-Mangostin (Xanthone) | Nrf2 Activation | Nrf2 | - | [6][7] |

Note: COX-2 and LOX are key enzymes in the inflammatory pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

Experimental Protocols for Biological Assays

Detailed and standardized protocols are essential for the reliable evaluation of the biological activity of novel compounds. The following sections provide step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX probe (e.g., a fluorometric probe that detects prostaglandin G2)

-

Test compounds and a known COX-2 inhibitor (e.g., celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and test compounds in the assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the following to each well in the specified order:

-

Assay Buffer

-

COX-2 enzyme solution

-

Test compound or vehicle control

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately after adding the substrate, measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).

-

Data Analysis: Determine the rate of the reaction (slope of the kinetic curve) for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Pathways and Workflows

Graphical representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate a key signaling pathway and a typical experimental workflow.

Nrf2 Signaling Pathway Modulation by Xanthone Derivatives

Xanthone derivatives have been shown to exert their antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain bioactive compounds like xanthones, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.

Caption: Nrf2 signaling pathway modulation by xanthone derivatives.

Experimental Workflow for Synthesis and Screening

The discovery and development of novel bioactive compounds involve a systematic workflow, from initial synthesis to biological evaluation. The following diagram outlines a typical experimental workflow for the investigation of this compound derivatives.

Caption: Experimental workflow for synthesis and screening.

Conclusion and Future Directions

The preliminary investigations into this compound derivatives and related compounds have revealed a promising scaffold for the development of novel anticancer and anti-inflammatory agents. The quantitative data presented in this guide highlight the potential of these molecules, while the detailed experimental protocols provide a solid foundation for further research. The elucidation of the Nrf2 signaling pathway as a potential mechanism of action offers a clear direction for future mechanistic studies.

Future research should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.

-

In-depth mechanistic studies: Further investigating the molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Assessing the efficacy and safety of the most promising lead compounds in relevant animal models.

This technical guide serves as a starting point for researchers and drug development professionals to explore the therapeutic potential of this compound derivatives and to contribute to the advancement of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

9H-Xanthen-9-ylacetic Acid: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 9H-xanthene core, a privileged heterocyclic system, has emerged as a robust scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities. Among its derivatives, 9H-xanthen-9-ylacetic acid and its analogs have demonstrated significant potential in targeting a variety of diseases, including metabolic disorders, cancer, and neurological conditions. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of compounds derived from this versatile scaffold, offering a valuable resource for researchers engaged in drug discovery and development.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established routes. A common and efficient method involves the esterification of the parent xanthene-9-carboxylic acid, which can be synthesized from xanthone via reduction and subsequent carboxylation. The resulting ester, ethyl 9H-xanthene-9-carboxylate, serves as a key intermediate for further derivatization, particularly through the formation of amides.

General Experimental Protocol: Synthesis of Ethyl 9H-xanthene-9-carboxylate

This protocol outlines a standard Fischer esterification procedure.

Materials:

-

9H-Xanthene-9-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 9H-xanthene-9-carboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude ethyl 9H-xanthene-9-carboxylate.

-

The crude product can be further purified by column chromatography or recrystallization.

General Experimental Protocol: Synthesis of 9H-Xanthene-9-carboxamides

The synthesis of amide derivatives from the corresponding carboxylic acid is a cornerstone for creating diverse chemical libraries for drug screening.

Materials:

-

9H-Xanthene-9-carboxylic acid

-

Thionyl chloride or a coupling agent (e.g., CDI)

-

Appropriate primary or secondary amine

-

Inert solvent (e.g., dichloromethane, THF)

-

Triethylamine (if starting from an amine salt)

Procedure (via Acyl Chloride):

-

Suspend 9H-xanthene-9-carboxylic acid in an inert solvent.

-

Add thionyl chloride dropwise and reflux the mixture until the acid is consumed (monitor by TLC).

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acyl chloride in an inert solvent.

-

In a separate flask, dissolve the desired amine in the same solvent (with triethylamine if necessary).

-

Slowly add the acyl chloride solution to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

-

Purify the crude product by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

Derivatives of this compound have exhibited a remarkable range of pharmacological activities, making them attractive candidates for drug development in several therapeutic areas.

Metabolic Disorders: AMPK Activation

Certain 9H-xanthene-9-carboxamide derivatives have been identified as potent activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK is a promising strategy for the treatment of metabolic diseases like type 2 diabetes.[1]

Quantitative Data: AMPK Activation

| Compound | Description | EC50 (AMPK Activation) | Reference |

| Xn | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethyl}amide | ~1 µM | [1] |

| Xc | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyanophenyl)thioureido]ethyl}amide | ~2 µM | [1] |

Signaling Pathway: LKB1-Dependent AMPK Activation

The activation of AMPK by these xanthene derivatives has been shown to be dependent on the upstream kinase LKB1.

Oncology: Topoisomerase IIα Inhibition and Cytotoxicity

The xanthene scaffold is also a key feature in compounds designed to target cancer cells. One of the notable mechanisms of action is the inhibition of topoisomerase IIα, an essential enzyme in DNA replication and chromosome segregation.

Quantitative Data: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 37 | T47D (Breast Cancer) | 0.63 ± 0.01 | [2] |

| Compound 47 | T47D (Breast Cancer) | 0.19 ± 0.02 | [2] |

Experimental Workflow: Anticancer Drug Screening

The development of novel anticancer agents from the this compound scaffold typically follows a structured workflow.

Neurological Disorders: mGlu1 Receptor Modulation

Substituted 9H-xanthene-9-carboxamides have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[3] These compounds enhance the receptor's response to the endogenous ligand glutamate and hold therapeutic potential for the treatment of various neurological and psychiatric disorders.[3]

Key Experimental Protocols

In Vitro Glucose Uptake Assay

This assay is used to assess the effect of AMPK activators on glucose uptake in muscle cells.

Materials:

-

L6 myotubes

-

Krebs-Henseleit buffer

-

2-Deoxy-[14C]-glucose

-

Test compounds (e.g., Xn, Xc)

-

Scintillation counter

Procedure:

-

Culture L6 myotubes to full differentiation.

-

Incubate the myotubes in serum-free medium for 3 hours.

-

Pre-incubate the cells with or without the test compounds for a specified time.

-

Wash the cells twice with Krebs-Henseleit buffer.

-

Measure glucose uptake by adding 0.1 mCi/mL of 2-deoxy-[14C]-glucose for 10 minutes at room temperature.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Topoisomerase IIα DNA Relaxation Assay

This cell-free assay measures the inhibition of topoisomerase IIα activity.[4]

Materials:

-

Supercoiled plasmid DNA (e.g., pRYG)

-

Human topoisomerase IIα enzyme

-

Reaction buffer (50 mmol/L Tris-HCl pH 8.0, 120 mmol/L KCl, 10 mmol/L MgCl₂, 0.5 mmol/L DTT, 0.5 mmol/L ATP)

-

Test compounds

-

10% SDS

-

Proteinase K

-

Agarose gel electrophoresis system

Procedure:

-

Suspend supercoiled DNA in the reaction buffer.

-

Add the test compound to the mixture.

-

Initiate the reaction by adding topoisomerase IIα enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 10% SDS.

-

Digest the protein with proteinase K.

-

Analyze the DNA samples by agarose gel electrophoresis. Relaxed DNA will migrate slower than supercoiled DNA.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in the field of drug discovery. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The examples highlighted in this guide, from AMPK activation for metabolic disorders to topoisomerase IIα inhibition in oncology and mGlu1 receptor modulation for neurological conditions, underscore the vast therapeutic potential of this chemical class. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore and exploit the rich pharmacology of this compound derivatives in the quest for novel and effective medicines.

References

The Xanthone Core: A Privileged Scaffold for Novel Therapeutic Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals